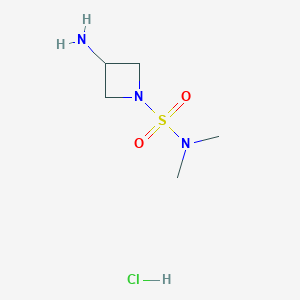

![molecular formula C11H12N2O4S B2977602 3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid CAS No. 735337-12-9](/img/structure/B2977602.png)

3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

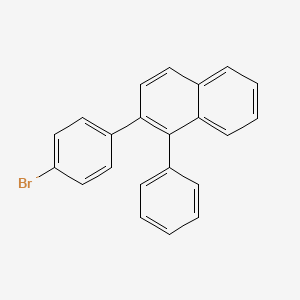

“3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C11H12N2O4S . It has an average mass of 268.289 Da and a monoisotopic mass of 268.051788 Da . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Stress Tolerance in Plants

Benzoic acid derivatives, including those with sulfamoyl groups, have been evaluated for their ability to induce multiple stress tolerance in plants. Studies have shown that compounds like benzoic acid are effective in inducing tolerance to heat, drought, and chilling stress in bean and tomato plants. This suggests that derivatives of benzoic acid, potentially including "3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid," could play a role in enhancing plant resilience to environmental stressors (Senaratna et al., 2004).

Anticonvulsant Activities

Research on 3-substituted 1,2-benzisoxazole derivatives, which share structural similarities with benzoic acid sulfamoyl derivatives, has identified potential anticonvulsant activities. These studies have found that certain benzisoxazole derivatives exhibit marked anticonvulsant activity in animal models, suggesting that similar structural derivatives, including those with a sulfamoyl group attached to a benzoic acid core, could have therapeutic potential in treating neurological disorders (Uno et al., 1979).

Catalysis in Organic Synthesis

Benzoic acid derivatives are crucial in the field of organic synthesis, serving as key intermediates in the selective functionalization of C–H bonds. For instance, the meta-C–H functionalization of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template. This process allows for the efficient synthesis of various organic compounds, highlighting the role of benzoic acid derivatives in developing synthetically useful tools for organic chemistry (Li et al., 2016).

Environmental and Biological Applications

Studies on the environmental degradation and biological transformation of sulfamoyl and benzoic acid derivatives provide insights into their behavior and applications. For example, the photodegradation of sulfamethoxazole, a sulfamoyl-containing compound, in acidic aqueous solutions leads to various photoproducts. Understanding these processes is essential for assessing the environmental fate and potential toxicity of these compounds (Zhou & Moore, 1994).

Safety and Hazards

While specific safety data for “3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, not getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name |

3-[2-cyanoethyl(methyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-13(7-3-6-12)18(16,17)10-5-2-4-9(8-10)11(14)15/h2,4-5,8H,3,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBUWXVOOKWDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2977519.png)

![6-Cyclopropyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2977520.png)

![(2E)-3-(2-chlorophenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acrylamide](/img/structure/B2977522.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2977533.png)

![Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2977537.png)

![1-(5-Chlorothiophen-2-yl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2977539.png)